molecular formula C11H19NO4 B091155 1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate CAS No. 16221-56-0

1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate

Cat. No. B091155
CAS RN: 16221-56-0
M. Wt: 229.27 g/mol
InChI Key: HKDWHYOQJVZUAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate, also known as TBOPPC, is a carbamate derivative that has gained attention for its potential use in scientific research. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.

Mechanism Of Action

1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate is known to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have various effects on the nervous system. 1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate has also been shown to interact with other enzymes and proteins, leading to a range of biochemical and physiological effects.

Biochemical And Physiological Effects

1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate has been shown to have a range of biochemical and physiological effects. In addition to its inhibition of acetylcholinesterase, 1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate has been shown to interact with other enzymes and proteins, leading to changes in cell signaling pathways and gene expression. 1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate has also been shown to have antioxidant and anti-inflammatory properties, making it a potentially useful compound for treating various diseases and conditions.

Advantages And Limitations For Lab Experiments

One advantage of using 1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, 1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate can be difficult to synthesize and is relatively expensive, which may limit its use in certain experiments. Additionally, 1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate has a relatively short half-life in vivo, which may limit its use as a drug or therapeutic agent.

Future Directions

There are several potential future directions for research on 1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of 1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate and its potential therapeutic applications. Finally, 1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate may have applications in the field of nanotechnology, as a building block for the synthesis of nanoparticles and other nanoscale structures.

Synthesis Methods

The synthesis of 1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate involves the reaction of tert-butyl carbamate with propargyl alcohol in the presence of a base catalyst. The resulting product is then treated with 1,3-dibromo-2-propanol to yield 1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate. This synthesis method has been optimized and modified to increase the yield and purity of the final product.

Scientific Research Applications

1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate has been used in various scientific research applications, including as a building block for the synthesis of other compounds, as a reagent for the modification of biomolecules, and as a tool for studying enzyme inhibition. 1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate has also been studied for its potential use as a drug delivery system and as a scaffold for tissue engineering.

properties

CAS RN

16221-56-0

Product Name

1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

[1-[(2-methylpropan-2-yl)oxy]-3-prop-2-ynoxypropan-2-yl] carbamate

InChI

InChI=1S/C11H19NO4/c1-5-6-14-7-9(16-10(12)13)8-15-11(2,3)4/h1,9H,6-8H2,2-4H3,(H2,12,13)

InChI Key

HKDWHYOQJVZUAB-UHFFFAOYSA-N

SMILES

CC(C)(C)OCC(COCC#C)OC(=O)N

Canonical SMILES

CC(C)(C)OCC(COCC#C)OC(=O)N

synonyms

1-(1,1-Dimethylethoxy)-3-(2-propynyloxy)-2-propanol carbamate

Origin of Product

United States

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